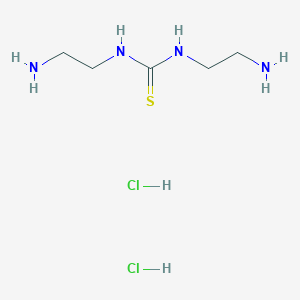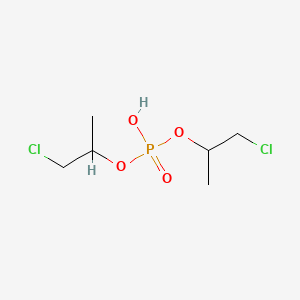
匹沙蒽酮双-(2'-N-BOC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of glucosamine derivatives, such as D-Glucosamine-2,3-disulfate, disodium salt, involves complex biochemical pathways. For example, in the synthesis of related disaccharides, which are components of heparin and heparan sulfate, allyl 4,6-O-benzylidene-α-D-glucopyranoside is converted through several steps, including glycosylation, deacetylation, and sulfation, to yield the sulfated compounds (Cipolla, Nicotra, Lay, Lindahl, Panza, & Russo, 1996).
Molecular Structure Analysis
The molecular structure of D-Glucosamine-2,3-disulfate, disodium salt, and its derivatives, emphasizes the presence of sulfated functional groups attached to the glucosamine molecule. These sulfated groups play a crucial role in defining the compound's interaction with biological molecules, as demonstrated in studies of heparan sulfate and its interaction with proteins, where specific sulfation patterns are critical for biological activity (Liu et al., 1999).
Chemical Reactions and Properties
Glucosamine sulfate derivatives, including D-Glucosamine-2,3-disulfate, disodium salt, exhibit unique chemical reactivities, particularly in the context of heparan sulfate biosynthesis and modification. These compounds are involved in critical enzymatic reactions, including sulfotransferase-mediated sulfation, which is essential for the biological function of glycosaminoglycans (Liu, Shriver, Blaiklock, Yoshida, Sasisekharan, & Rosenberg, 1999).
Physical Properties Analysis
The physical properties of D-Glucosamine-2,3-disulfate, disodium salt, are influenced by its sulfation level. Sulfation significantly affects solubility, a critical factor in its biological functions and interactions. For instance, the solubility of glucosamine sulfate in water facilitates its role in biological systems, impacting the synthesis and structural integrity of glycosaminoglycans.
Chemical Properties Analysis
The chemical properties of D-Glucosamine-2,3-disulfate, disodium salt, such as its reactivity towards enzymatic sulfation and de-sulfation, are pivotal in the metabolism of glycosaminoglycans. Enzymes like sulfatases, which remove sulfate groups, and sulfotransferases, which add sulfate groups, play crucial roles in modulating the function of heparin and heparan sulfate, indicating the importance of the sulfation pattern on glucosamine for biological activities (Weissmann, Chao, & Chow, 1980).
科学研究应用
DNA 结合和作用机制
已证明匹沙蒽酮在被甲醛激活后能有效烷基化 DNA,在 CpG 或 CpA 二核苷酸处选择性生成共价加合物。这表明该药物在 DNA 中与鸟嘌呤或胞嘧啶碱基结合的机制。共价匹沙蒽酮-DNA 加合物的形成,由甲醛提供的单个亚甲基键介导,仅发生在含有鸟嘌呤的双链寡核苷酸底物中。这种选择性结合在 CpG 甲基化存在下增强,表明在细胞环境中靶向甲基化 DNA 区域的潜在偏好(Evison 等人,2008)。
降低心脏毒性
匹沙蒽酮被设计为保留蒽环类药物的抗肿瘤功效,同时最大程度地减少心脏毒性作用,这是限制多柔比星和米托蒽酮等药物临床使用的一个重大限制。实验室动物的初步数据表明,匹沙蒽酮表现出的心脏毒性低于传统的蒽环类药物,使其成为具有这些药物接触史的患者更安全的选择。这种降低的心脏毒性,以及其独特的药理和毒理作用机制,使匹沙蒽酮区别于蒽环类药物(Menna 等人,2016)。
临床应用和疗效
临床研究表明,匹沙蒽酮通常与其他化疗药物联合使用,可有效治疗各种恶性肿瘤,特别是血液系统癌症,如非霍奇金淋巴瘤。匹沙蒽酮的疗效与其良好的安全性相结合,特别是在心脏健康方面,使其成为癌症治疗方案的宝贵补充。其在癌症治疗中的作用仍在探索中,正在进行的研究旨在全面了解其独特的特性和优于传统蒽环类药物的潜在治疗优势(Pettengell & Papadatos-Pastos,2013)。
安全和危害
Pixantrone is harmful if swallowed7. It is recommended to wash face, hands and any exposed skin thoroughly after handling7. It is also advised not to eat, drink or smoke when using this product7. In case of ingestion, it is recommended to call a poison center or doctor/physician if you feel unwell7.
未来方向
Pixantrone is currently being investigated as combination therapy with other drugs including several targeted therapies, with the ultimate goal of improved survival in heavily pretreated patients8. Further data from ongoing clinical trials will help in confirming pixantrone as an effective and safe option8.
属性
CAS 编号 |
144510-94-1 |
|---|---|
产品名称 |
Pixantrone-bis-(2'-N-BOC) |
分子式 |
C₂₇H₃₅N₅O₆ |
分子量 |
525.6 |
同义词 |
Pixantrone-bis-(2’-N-tert-butoxycarbonyl); di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)

![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)